molecular formula C19H16N2O3S B2920011 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034269-85-5

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2920011
CAS No.: 2034269-85-5
M. Wt: 352.41
InChI Key: SJKHIORQTCVGTJ-UHFFFAOYSA-N
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Description

N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thiophene-pyridine scaffold linked via a methylene bridge to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. This structure combines aromatic and heteroaromatic systems, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c22-19(17-12-23-15-4-1-2-5-16(15)24-17)21-11-13-7-8-20-14(10-13)18-6-3-9-25-18/h1-10,17H,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKHIORQTCVGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Dihydrobenzo[d][1,4]dioxine Carboxamide Derivatives

Compounds such as N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-((4-ethylpiperazin-1-yl)methyl)quinoline-6-carboxamide () share the dihydrobenzo[d][1,4]dioxine carboxamide core but differ in substituents. For example:

  • Key structural difference: The target compound substitutes the quinoline and piperazine groups in ’s derivatives with a thiophene-pyridinylmethyl group.

Thiophene-Pyridine Carboxamides

N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogues () feature a simpler thiophene-pyridine backbone without the dihydrobenzo[d][1,4]dioxine system.

  • Key structural difference : The absence of the dioxine ring reduces steric bulk and lipophilicity.
  • Functional impact : These analogues demonstrate antibacterial activity, suggesting the thiophene-carboxamide motif is a viable pharmacophore for antimicrobial agents. The target compound’s additional dioxine ring may broaden its activity spectrum or enhance binding affinity .

Dihydropyridine Derivatives

Compounds like AZ331 () incorporate a 1,4-dihydropyridine core with thioether-linked substituents.

  • Key structural difference : The dihydrobenzo[d][1,4]dioxine in the target compound is a fused, oxygenated heterocycle, whereas dihydropyridines are nitrogen-containing and redox-sensitive.
  • Functional impact : Dihydropyridines are prone to oxidation, limiting their stability. The dioxine system in the target compound likely improves metabolic resistance, favoring prolonged pharmacokinetics .

Heterocyclic Carbamoyl Derivatives

describes compounds such as N-carbamoyl-N2-pyridin-2-ylglycinamide , which combine pyridine with carbamoyl groups but lack the thiophene and dioxine moieties.

  • Key structural difference : The target compound’s thiophene-dioxine-pyridine triad offers a unique spatial arrangement for target engagement.
  • Functional impact : Simplified carbamoyl-pyridine derivatives may lack the multi-target polypharmacology observed in more complex heterocycles .

Comparative Data Table

Compound Class Example Compound Structural Features Biological Activity Key Data/Reference
Dihydrobenzo[d][1,4]dioxine N-(5-(Dihydrobenzo[d][1,4]dioxine-6-carboxamido)phenyl)quinoline derivative Quinoline, piperazine, dioxine HSF1 inhibition (anticancer) IC₅₀ = 0.5–2.0 µM
Thiophene-Pyridine Carboxamide N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide Thiophene, pyridine Antibacterial MIC = 4–16 µg/mL
Dihydropyridine AZ331 (1,4-dihydropyridine with thioether) Dihydropyridine, thioether, furyl Calcium channel modulation EC₅₀ = 12 nM
Target Compound N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-dihydrobenzo[d][1,4]dioxine-carboxamide Thiophene, pyridine, dioxine, carboxamide Under investigation LogP = 3.2 (predicted)

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between dihydrobenzo[d][1,4]dioxine-2-carboxylic acid and a thiophene-pyridinylmethyl amine intermediate, analogous to methods in using HATU or EDCI .
  • Stability Advantage : Compared to dihydropyridines (), the dioxine ring’s fused structure reduces oxidative degradation risks, enhancing drug-likeness .
  • Activity Predictions : The thiophene-pyridine group may confer antibacterial properties (as in ), while the dioxine carboxamide could synergize with kinase inhibition pathways (as in ) .

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